5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole
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Overview
Description
5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazole: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl and nitro groups in this compound imparts unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the nucleophilic transfer of the difluoromethyl group.
Industrial Production Methods
Industrial production of 5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions to form different fluorinated derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, fluorinated pyrazoles, and various substituted pyrazole compounds.
Scientific Research Applications
5-(Difluoromethyl)-1-methyl-4-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Difluoromethyl-1-phenyl-1H-pyrazole
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidine
Comparison
Compared to similar compounds, 5-(difluoromethyl)-1-methyl-4-nitro-1H-pyrazole is unique due to the presence of both the difluoromethyl and nitro groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the nitro group contributes to its reactivity and potential biological activities .
Properties
IUPAC Name |
5-(difluoromethyl)-1-methyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c1-9-4(5(6)7)3(2-8-9)10(11)12/h2,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUONNLKGTUTRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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